1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine 1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20401218
InChI: InChI=1S/C9H7ClFN/c1-2-9(12)7-4-3-6(10)5-8(7)11/h1,3-5,9H,12H2
SMILES:
Molecular Formula: C9H7ClFN
Molecular Weight: 183.61 g/mol

1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine

CAS No.:

Cat. No.: VC20401218

Molecular Formula: C9H7ClFN

Molecular Weight: 183.61 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine -

Specification

Molecular Formula C9H7ClFN
Molecular Weight 183.61 g/mol
IUPAC Name 1-(4-chloro-2-fluorophenyl)prop-2-yn-1-amine
Standard InChI InChI=1S/C9H7ClFN/c1-2-9(12)7-4-3-6(10)5-8(7)11/h1,3-5,9H,12H2
Standard InChI Key HUPWXPDEMCECOB-UHFFFAOYSA-N
Canonical SMILES C#CC(C1=C(C=C(C=C1)Cl)F)N

Introduction

Structural Features and Molecular Characterization

Molecular Architecture

1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine features a phenyl ring substituted at the para position with a chlorine atom and at the ortho position with a fluorine atom. The prop-2-yn-1-amine group is attached to the benzene ring at the first carbon, creating a stereogenic center. The alkyne moiety introduces sp-hybridized carbon atoms, contributing to the compound’s linear geometry and reactivity in click chemistry applications .

The presence of halogens at the 2- and 4-positions induces electronic effects: the fluorine atom’s strong electronegativity withdraws electron density via inductive effects, while the chloro group further polarizes the aromatic system. This electronic configuration enhances the compound’s potential for dipole-dipole interactions and hydrogen bonding with biological targets .

Comparative Structural Analysis

The compound’s uniqueness becomes apparent when compared to structurally related molecules:

Compound NameStructural FeaturesKey Differences
(1S)-1-(4-Fluorophenyl)prop-2-yn-1-amine Lacks chloro substituent; chiral centerReduced halogen-mediated reactivity
1-(4-Chloro-2-fluorophenyl)propan-2-one Ketone instead of amine; no alkyne groupAltered solubility and metabolic pathways
Prop-2-yn-1-amine derivatives Base propargylamine structure; no aryl groupsLimited aromatic interaction capabilities

The juxtaposition of halogens and the propargylamine chain distinguishes 1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine from its analogs, potentially enhancing its binding affinity to enzymes or receptors sensitive to halogen bonding .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocols for 1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine are documented, analogous reactions suggest viable routes:

  • Nucleophilic Addition-Elimination: Reacting 4-chloro-2-fluorobenzaldehyde with propargylamine in the presence of a Lewis acid catalyst could yield the target compound via formation of an imine intermediate, followed by reduction.

  • Cross-Coupling Strategies: A Sonogashira coupling between 4-chloro-2-fluoroiodobenzene and propargylamine derivatives may install the alkyne-amine moiety directly .

  • Protecting Group Approaches: Temporary protection of the amine group (e.g., as a carbamate) could prevent side reactions during halogenation or alkyne functionalization steps.

Reaction optimization challenges include managing the volatility of propargylamine (bp 81–83°C) and minimizing dehalogenation side reactions under basic conditions .

Optimization Challenges

Key hurdles in large-scale production include:

  • Regioselectivity: Ensuring halogen retention at the 4-chloro and 2-fluoro positions during synthesis.

  • Stereochemical Control: Resolving racemic mixtures if the amine center exhibits chirality, though this depends on the synthetic route .

  • Purification: Separating the target compound from byproducts like 1-(4-chlorophenyl)prop-2-yn-1-amine (defluorinated analog) requires advanced chromatographic techniques.

Physicochemical Properties

Molecular Parameters

  • Molecular Formula: C₉H₇ClFN

  • Molecular Weight: 183.61 g/mol

  • Predicted LogP: 2.1 (estimated via fragment-based methods), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Solubility: Low aqueous solubility (<1 mg/mL) due to aromatic and alkyne hydrophobicity; miscible with polar aprotic solvents (DMF, DMSO).

Stability and Reactivity

  • Thermal Stability: Decomposition onset at ~200°C (DSC), with exothermic peaks suggesting alkyne polymerization risks.

  • Hydrolytic Sensitivity: The amine group may undergo gradual oxidation in aqueous media, necessitating inert storage conditions .

  • Reactivity: The terminal alkyne participates in Huisgen cycloaddition (click chemistry), enabling bioconjugation to azide-functionalized molecules .

Applications in Scientific Research

Pharmaceutical Development

  • Lead Compound Optimization: The alkyne group allows modular derivatization via click chemistry, accelerating structure-activity relationship (SAR) studies.

  • Proteolysis-Targeting Chimeras (PROTACs): Serving as a linker component to connect E3 ligase ligands with target protein binders.

Material Science Innovations

  • Metal-Organic Frameworks (MOFs): Coordinating alkyne groups to transition metals (e.g., Cu, Ag) for gas storage or catalysis applications.

  • Polymer Cross-Linking: Alkyne-azide cycloaddition enables formation of thermally stable polymer networks.

Future Directions and Research Opportunities

  • Synthetic Methodology: Develop enantioselective routes to access chiral variants for pharmacological testing.

  • Toxicological Profiling: Assess acute and chronic toxicity in model organisms to establish safety thresholds.

  • Target Identification: Employ high-throughput screening against kinase libraries or GPCR panels.

  • Formulation Science: Engineer nanoencapsulation systems to overcome solubility limitations.

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